molecular formula C25H23BrN4O4S B11639338 ethyl N-[(5-{4-[(3-bromophenyl)amino]phthalazin-1-yl}-2-methylphenyl)sulfonyl]glycinate

ethyl N-[(5-{4-[(3-bromophenyl)amino]phthalazin-1-yl}-2-methylphenyl)sulfonyl]glycinate

Cat. No.: B11639338
M. Wt: 555.4 g/mol
InChI Key: YLBYINCLGLVTMJ-UHFFFAOYSA-N
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Description

Ethyl N-[(5-{4-[(3-bromophenyl)amino]phthalazin-1-yl}-2-methylphenyl)sulfonyl]glycinate is a complex organic compound that features a phthalazine core, a bromophenyl group, and a sulfonyl glycinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[(5-{4-[(3-bromophenyl)amino]phthalazin-1-yl}-2-methylphenyl)sulfonyl]glycinate typically involves multi-step organic reactions. One common approach is to start with the bromination of a suitable phenyl precursor, followed by amination to introduce the amino group. The phthalazine core is then constructed through cyclization reactions. The final steps involve sulfonylation and esterification to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[(5-{4-[(3-bromophenyl)amino]phthalazin-1-yl}-2-methylphenyl)sulfonyl]glycinate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or reduce the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups depending on the nucleophile used.

Scientific Research Applications

Ethyl N-[(5-{4-[(3-bromophenyl)amino]phthalazin-1-yl}-2-methylphenyl)sulfonyl]glycinate has several applications in scientific research:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor to biologically active molecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may find use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl N-[(5-{4-[(3-bromophenyl)amino]phthalazin-1-yl}-2-methylphenyl)sulfonyl]glycinate depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Ethyl N-[(5-{4-[(3-bromophenyl)amino]phthalazin-1-yl}-2-methylphenyl)sulfonyl]glycinate can be compared with other compounds that have similar structural features or functional groups. Some similar compounds include:

    Phthalazine derivatives: These compounds share the phthalazine core and may have similar chemical properties.

    Bromophenyl compounds: Compounds with a bromophenyl group can undergo similar substitution reactions.

    Sulfonyl glycinates: These compounds share the sulfonyl glycinate moiety and may have similar reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique chemical and biological properties.

Properties

Molecular Formula

C25H23BrN4O4S

Molecular Weight

555.4 g/mol

IUPAC Name

ethyl 2-[[5-[4-(3-bromoanilino)phthalazin-1-yl]-2-methylphenyl]sulfonylamino]acetate

InChI

InChI=1S/C25H23BrN4O4S/c1-3-34-23(31)15-27-35(32,33)22-13-17(12-11-16(22)2)24-20-9-4-5-10-21(20)25(30-29-24)28-19-8-6-7-18(26)14-19/h4-14,27H,3,15H2,1-2H3,(H,28,30)

InChI Key

YLBYINCLGLVTMJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNS(=O)(=O)C1=C(C=CC(=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=CC=C4)Br)C

Origin of Product

United States

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